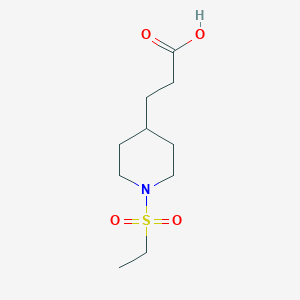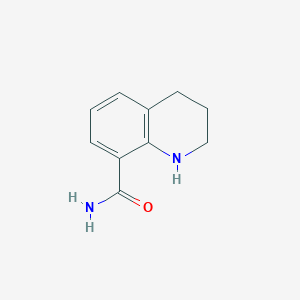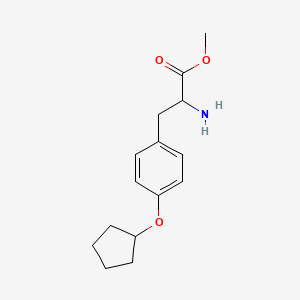
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate
Overview
Description
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate , also known by its chemical formula C15H21NO3 , is a compound with intriguing properties. It falls within the class of organic molecules and is characterized by its unique structure.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers at hand, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of chemical reactions. These reactions might include esterification, amidation, and cyclization. The final product, Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate , is obtained through careful purification and characterization.
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate reveals its essential features. The compound consists of a propanoate group (CH3CH2COO-) attached to an amino group (NH2) and a phenyl ring. The cyclopentyloxy group (C5H9O) further enhances its complexity. The arrangement of atoms and bonds within the molecule influences its behavior and reactivity.
Chemical Reactions Analysis
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate can participate in various chemical reactions. These might include hydrolysis, nucleophilic substitution, or acid-base reactions. Researchers investigate its behavior under different conditions to understand its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight : Approximately 263.33 g/mol.
- Appearance : Solid crystalline form.
- Solubility : Soluble in certain organic solvents.
- Melting Point : Varies depending on purity.
- Chemical Properties :
- Functional Groups : Ester, amino, and phenyl.
- Stability : Stable under normal conditions.
- Acidity/Basicity : Exhibits weak acidity due to the carboxylic acid group.
Scientific Research Applications
Enantioseparation and Chiral Analysis
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate and its derivatives are often subjects of studies focused on enantioseparation and chiral analysis. For instance, research on the enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids through countercurrent chromatography highlights the compound's relevance in stereochemical studies. The research demonstrates the impact of methyl group positioning on benzene rings for enantioseparation, showing the significance of steric hindrance on enantiorecognition and the importance of this compound in understanding chiral recognition mechanisms (Yang Jin et al., 2020).
Medicinal Chemistry and Drug Synthesis
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate also plays a crucial role in the synthesis of pharmaceutical compounds. A notable example includes the novel asymmetric synthesis of (S)-Esmolol using a hydrolytic kinetic resolution method, highlighting its application in creating beta-blockers with significant therapeutic benefits (A. Narsaiah & J. Kumar, 2011). Additionally, the compound's involvement in the synthesis of Danshensu derivatives for anti-myocardial ischemia drug candidates illustrates its potential in developing treatments for heart diseases, showcasing the compound's utility in medicinal chemistry (Cun-zhu Dong et al., 2009).
Biocatalysis and Enzymatic Reactions
Research on asymmetric biocatalysis using newly isolated microorganisms to produce S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, underscores the importance of methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate in developing efficient biocatalytic processes. This study demonstrates the compound's role in producing enantiopure pharmaceuticals, further illustrating its significance in biotechnological applications (Yi Li et al., 2013).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Handling : Use appropriate protective gear (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : While toxicity data are limited, avoid ingestion or inhalation.
- Environmental Impact : Dispose of properly according to regulations.
Future Directions
Researchers should explore the following avenues:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesize derivatives for enhanced properties.
- Structural Modifications : Alter the phenyl or ester groups to fine-tune properties.
properties
IUPAC Name |
methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15(17)14(16)10-11-6-8-13(9-7-11)19-12-4-2-3-5-12/h6-9,12,14H,2-5,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJISQHQKOBFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



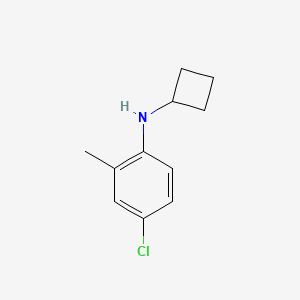
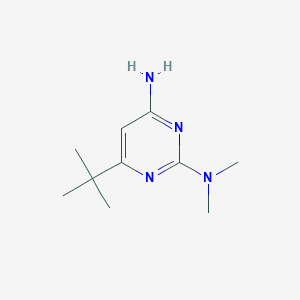

![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
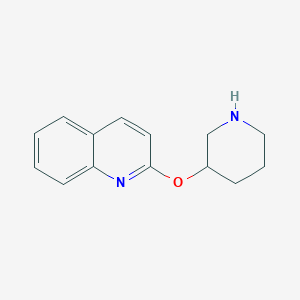
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
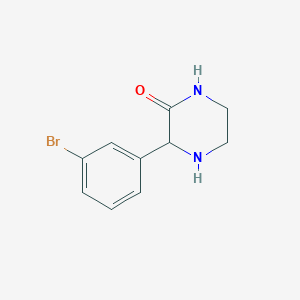
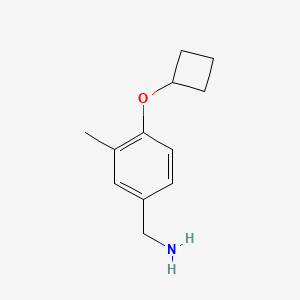
![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)
